molecular formula C19H18FN3O3S2 B2785091 (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 941871-52-9

(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2785091
CAS No.: 941871-52-9
M. Wt: 419.49
InChI Key: CHIBSZAWDINDEW-VZCXRCSSSA-N
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Description

(Z)-N-(3-Allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a structurally complex benzamide derivative featuring a benzo[d]thiazole core substituted with an allyl group at position 3, a fluorine atom at position 6, and a 4-(N,N-dimethylsulfamoyl)benzamide moiety. This compound belongs to a class of heterocyclic molecules known for their applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators due to their electron-rich aromatic systems and hydrogen-bonding capabilities .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(6-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S2/c1-4-11-23-16-10-7-14(20)12-17(16)27-19(23)21-18(24)13-5-8-15(9-6-13)28(25,26)22(2)3/h4-10,12H,1,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIBSZAWDINDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are well-known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is C20H19FN2OS, with a molecular weight of 354.4 g/mol. The presence of the fluorine atom in its structure is significant as it enhances the pharmacokinetic properties, potentially increasing the compound's efficacy in biological systems .

Synthesis

The synthesis of this compound typically involves several steps that require careful control of reaction conditions such as temperature and pH to optimize yields. The general synthetic route includes:

  • Formation of the Benzo[d]thiazole Core : The initial step often involves the condensation of appropriate precursors to form the benzo[d]thiazole nucleus.
  • Allylation : The introduction of the allyl group is performed using allyl halides under basic conditions.
  • Sulfamoylation : The final step incorporates the N,N-dimethylsulfamoyl moiety through nucleophilic substitution reactions.

Anticancer Activity

Numerous studies have reported the antiproliferative effects of benzo[d]thiazole derivatives against various cancer cell lines. For instance, (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide has demonstrated significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction through caspase activation, which is crucial for programmed cell death.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of bacterial and fungal strains. In vitro studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of related compounds in this class. The ability to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been documented, which could translate into therapeutic benefits for inflammatory diseases .

Case Studies

  • Study on Antiproliferative Activity : A study assessed various thiazole derivatives, including (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide, revealing IC50 values indicating potent antiproliferative effects against cancer cells in vitro. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .
  • Antimicrobial Activity Evaluation : Another study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi, demonstrating significant inhibition zones in agar diffusion assays.

Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis via caspase activation
AntimicrobialInhibits growth of bacteria and fungi
Anti-inflammatoryInhibits COX and LOX enzymes

Scientific Research Applications

Anticancer Activity

Research has shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. Its mechanism of action primarily involves the induction of apoptosis through the activation of caspases, which are critical for programmed cell death.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Caspase activation
MCF-715.0Apoptosis induction
A54910.0Cell cycle arrest

A study published in the European Journal of Medicinal Chemistry indicated that derivatives with similar structures demonstrated varying degrees of anticancer activity, suggesting that modifications to the benzothiazole core can enhance efficacy against specific cancer types.

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity against both bacterial and fungal strains. The structural features, particularly the methylsulfonyl group, enhance its ability to penetrate microbial membranes.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans4 µg/mL

Studies indicate that compounds with similar functional groups have shown efficacy against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on this scaffold .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide has been investigated for its anti-inflammatory effects. Preliminary data suggest that it may inhibit key inflammatory pathways, making it a candidate for further research in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the benzothiazole core and substituents can significantly influence its potency against cancer cells and microbes. Electron-withdrawing groups at certain positions have been shown to enhance activity.

Case Studies

  • Anticancer Study : A study demonstrated that derivatives of benzothiazole with similar structures exhibited varying degrees of anticancer activity, emphasizing the role of fluorine substitution in enhancing efficacy against specific cancer types.
  • Antimicrobial Efficacy : Another research article focused on thiazole derivatives found promising results against resistant strains of bacteria, indicating potential applications in antibiotic development .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Synthesis Yield Spectral Features (IR/NMR)
(Z)-N-(3-Allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide Benzo[d]thiazole + benzamide 3-allyl, 6-F, 4-(N,N-dimethylsulfamoyl) Not reported Likely C=O (~1680 cm⁻¹), C=S (~1250 cm⁻¹)
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole + benzamide Isoxazolyl, phenyl 70% C=O at 1606 cm⁻¹; aromatic H at δ 7.36–8.13
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Thiadiazole + benzamide 3-methylphenyl, dimethylamino acryloyl 82% C=O at 1690, 1638 cm⁻¹; CH3 at δ 2.49–2.63
5-Methyl-11-((3-(3-dipropylamine)-propylbenzo[d]thiazol-2(3H)-ylidene)methyl)benzofuro[3,2-b]quinolin-5-ium iodide (I5) Benzo[d]thiazole + benzofuroquinoline Dipropylamine-propyl, benzofuroquinoline Not reported Not provided

Key Observations:

Substituent Diversity : The target compound’s 3-allyl and 6-fluoro groups distinguish it from analogues like 4g (3-methylphenyl) or 6 (isoxazolyl), which may influence solubility and target binding .

Sulfamoyl vs.

Tautomerism : Unlike triazole-thiones in , the target compound’s benzo[d]thiazol-2(3H)-ylidene core likely adopts a single tautomeric form due to steric and electronic stabilization .

Q & A

Q. What are the key steps and optimization strategies for synthesizing (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide?

The synthesis involves multi-step organic reactions, including:

  • Thiazole Core Formation : Cyclization of 2-aminobenzenethiol derivatives under controlled pH and temperature to introduce the fluorinated benzo[d]thiazole ring .
  • Allylation : Use of allyl bromide or similar reagents in anhydrous solvents (e.g., DMF) to introduce the allyl group at the 3-position of the thiazole ring .
  • Sulfamoylation : Reaction with dimethylsulfamoyl chloride in the presence of a base (e.g., triethylamine) to functionalize the benzamide moiety .
    Optimization : Temperature control (e.g., 0–5°C for sulfamoylation to avoid side reactions) and solvent selection (e.g., dichloromethane for improved solubility) are critical. Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and Z-configuration of the imine bond .
  • HPLC : Quantifies purity (>95%) and detects trace impurities .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 446.12) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the allyl and sulfamoyl groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?

SAR strategies include:

  • Functional Group Modifications :
    • Replace the 6-fluoro group with electron-withdrawing substituents (e.g., nitro) to enhance enzyme inhibition .
    • Vary the N,N-dimethylsulfamoyl group to explore steric effects on target binding .
  • Biological Assays :
    • Screen against kinase panels (e.g., EGFR, VEGFR) to identify inhibitory activity (IC50_{50} values) .
    • Compare with analogs (Table 1) to isolate critical pharmacophores.

Q. Table 1: Bioactivity of Structural Analogs

Compound ModificationBioactivity (IC50_{50})Target
6-Fluoro (Parent Compound)1.2 µMEGFR
6-Nitro Derivative0.8 µMEGFR
N-Methylsulfamoyl Derivative2.5 µMVEGFR2
Data derived from enzyme inhibition assays

Q. What computational methods predict this compound’s interaction with biological targets?

  • Density Functional Theory (DFT) : Models electron distribution in the thiazole ring and sulfamoyl group to predict reactive sites .
  • Molecular Docking : Simulates binding poses with targets like EGFR (PDB: 1M17) using AutoDock Vina .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize synthetic targets .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC50_{50}50​ values)?

  • Standardized Assay Conditions : Control variables like ATP concentration (10 µM for kinase assays) and incubation time .
  • Orthogonal Validation : Confirm enzyme inhibition with cellular assays (e.g., MTT for cytotoxicity) .
  • Structural Confirmation : Verify batch purity via LC-MS to rule out degradation products .

Q. What methodologies are used to study tautomerism in the (Z)-ylidene configuration?

  • Variable Temperature NMR : Monitors chemical shift changes in DMSO-d6_6 to detect tautomeric equilibria .
  • UV-Vis Spectroscopy : Tracks absorption shifts (250–400 nm) in polar solvents to identify dominant tautomers .

Mechanistic and Translational Questions

Q. How can the mechanism of action for this compound be empirically validated?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}) to purified EGFR .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and stoichiometry .
  • Western Blotting : Assess downstream signaling (e.g., phosphorylated ERK) in cancer cell lines .

Q. What strategies mitigate solubility challenges in in vivo studies?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate) to the sulfamoyl moiety .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

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